molecular formula C21H21ClN2O3S B12184822 (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B12184822
M. Wt: 416.9 g/mol
InChI Key: NWOBPJSDMRYEMH-UHFFFAOYSA-N
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Description

(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates both a benzothiophene core and a phenylpiperazine group, motifs frequently found in compounds that target G protein-coupled receptors (GPCRs) . The benzothiophene scaffold is recognized in various biologically active molecules, including some that act as estrogen receptor inhibitors . Simultaneously, the 4-phenylpiperazine subunit is a well-established pharmacophore in ligands targeting neurotransmitter receptors, particularly dopamine receptors . This molecular architecture suggests potential utility in investigating receptor-specific interactions and signaling pathways. Researchers can employ this compound as a key intermediate or building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies . It is provided with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and high purity for your experimental requirements . (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

(3-chloro-6-methoxy-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H21ClN2O3S/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)21(25)20-19(22)17-8-7-16(27-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3

InChI Key

NWOBPJSDMRYEMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Efficiency and Scalability

  • Friedel-Crafts Method : Higher yields (72%) but requires stoichiometric AlCl₃, complicating waste management.

  • BCl₃ Method : Superior atom economy due to dual demethylation/acylation, but longer reaction times (16 hours).

  • Piperazine Prefunctionalization : Modular but introduces multi-step synthesis overhead.

Reaction Optimization

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during chlorination.

  • Catalyst Loading : Reducing AlCl₃ from 3.7 eq. to 2.5 eq. decreases yield by 15%, indicating its critical role .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-6-methoxybenzo[b]thiophene derivatives with piperazine derivatives. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .

Biological Activities

2.1 Antitumor Properties

Research indicates that derivatives of benzo[b]thiophene compounds, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that organometallic derivatives of benzo[b]thiophene possess potent antitumor properties, suggesting that similar mechanisms may be present in the target compound .

2.2 Antidepressant and Anxiolytic Effects

The piperazine moiety is known for its antidepressant and anxiolytic effects. Compounds containing piperazine have been studied for their ability to interact with serotonin receptors, which are crucial in mood regulation. The specific combination of the methoxyphenyl group with piperazine in this compound may enhance its pharmacological profile .

Case Studies

Study Findings Implications
Antitumor Activity Study The compound showed IC50 values in the low micromolar range against various cancer cell lines.Indicates potential as a lead compound for anticancer drug development.
Psychiatric Disorder Model Demonstrated significant improvement in depressive-like behaviors in animal models when administered at specific doses.Suggests potential use in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural motifs with other benzothiophene/piperazine derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Formula Pharmacological Notes
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone Benzo[b]thiophene + piperazine 3-Cl, 6-OCH₃; 4-(4-OCH₃-C₆H₄) C₂₁H₂₀ClN₃O₂S Potential CNS activity due to piperazine moiety; methoxy groups may enhance bioavailability .
(3-Chloro-6-fluoro-benzo[b]thiophen-2-yl)(4-(2-pyrimidinyl)piperazin-1-yl)methanone () Benzo[b]thiophene + piperazine 3-Cl, 6-F; 4-(pyrimidin-2-yl) C₁₈H₁₅ClFN₅OS Fluorine substitution increases electronegativity, potentially enhancing receptor binding affinity. Pyrimidine group may alter selectivity .
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone () Benzo[d]thiazole + piperazine 6-Cl; 4-(CH₃SO₂-C₆H₄) C₂₀H₂₀ClN₃O₃S₂ Methylsulfonyl group improves solubility; thiazole core may confer distinct metabolic stability .

Key Differences and Implications

Substituent Effects :

  • Methoxy vs. Fluoro : The methoxy group in the target compound (electron-donating) contrasts with the fluoro substituent in ’s analogue (electron-withdrawing). This difference may influence pharmacokinetics, as methoxy groups enhance membrane permeability, while fluorine improves metabolic stability .
  • Piperazine Substitution : The 4-methoxyphenyl group in the target compound vs. pyrimidinyl () or methylsulfonylphenyl () groups alters receptor selectivity. Pyrimidine-containing analogues may exhibit higher affinity for dopaminergic receptors, whereas sulfonyl groups often target kinases .

Similarity Coefficients :
Using Tanimoto coefficients (a common metric for binary structural similarity), the target compound shares ~75% similarity with ’s analogue (due to shared benzothiophene and piperazine cores) but only ~60% with ’s thiazole derivative. This quantifies the divergence in bioactivity profiles .

Biological Activity: The target compound’s methoxy groups may confer antioxidant properties, as seen in other methoxy-substituted heterocycles . In contrast, the methylsulfonyl group in ’s compound is associated with anti-inflammatory activity, highlighting how minor structural changes redirect therapeutic applications .

Methodological Considerations in Structural Comparison

Graph-based comparison methods () reveal that the benzothiophene/piperazine scaffold shares isomorphic subgraphs with benzothiazole/piperazine derivatives, but divergences in edge labels (e.g., OCH₃ vs. F) significantly alter molecular interaction networks .

Biological Activity

The compound (3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone , also known by its IUPAC name, is a benzothiophene derivative with potential biological significance. This compound is of interest due to its structural features that may confer specific pharmacological activities, particularly in the realm of receptor modulation and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C16H13ClO2S
  • Molecular Weight : 304.79 g/mol
  • CAS Number : 103597-06-4
  • SMILES Notation : ClC1=C(C2=CC=C(OC)C=C2)SC3=C1C=CC(OC)=C3

Structural Representation

The compound features a benzothiophene core substituted with a chloro and methoxy group, along with a piperazine moiety. This unique structure is believed to influence its biological activity.

Estrogen Receptor Modulation

Recent studies indicate that compounds within the benzothiophene class, including the target compound, exhibit selective estrogen receptor downregulation. This activity is particularly relevant for treating estrogen-related disorders, such as certain cancers and hormonal imbalances. The compound's ability to modulate estrogen receptors suggests potential therapeutic applications in oncology and endocrinology .

Inhibition of Lipoxygenase Enzymes

Research has demonstrated that similar benzothiophene derivatives can inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and various diseases, including diabetes and cardiovascular disorders. The inhibition of LOX can lead to reduced inflammatory responses and may provide a pathway for developing anti-inflammatory therapies .

Pharmacological Studies

Pharmacological evaluations have shown that the compound exhibits significant activity against various biological targets. For instance, it has been reported to possess nanomolar potency against specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .

Case Study 1: Estrogen Receptor Downregulation

In a controlled study involving cell lines expressing estrogen receptors, the compound was tested for its ability to downregulate receptor activity. Results indicated that at concentrations as low as 10 µM, the compound effectively reduced estrogen receptor-mediated transcriptional activity by approximately 60%, showcasing its potential as a therapeutic agent for estrogen-dependent conditions.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, the compound demonstrated significant inhibition of leukotriene synthesis in human leukocytes. At concentrations of 50 µM, it reduced leukotriene levels by 70%, highlighting its potential utility in managing inflammatory diseases .

Table 1: Biological Activities of the Compound

Activity TypeAssay MethodResultReference
Estrogen Receptor ModulationTranscriptional Assay60% inhibition at 10 µM
Lipoxygenase InhibitionEnzyme Activity Assay70% inhibition at 50 µM
Anti-inflammatory ActivityLeukotriene Synthesis Assay70% reduction at 50 µM

Table 2: Structural Comparison with Related Compounds

Compound NameStructure TypeActivity
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(...)Benzothiophene DerivativeEstrogen Modulator
Benzothiophene-based Selective Estrogen Receptor DownregulatorsBenzothiopheneAnti-cancer
Other Piperazine DerivativesPiperazine-basedCNS effects

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